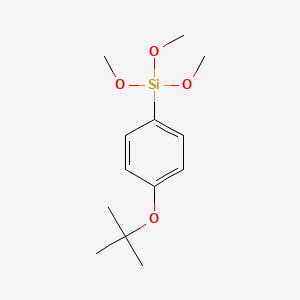
(4-Tert-butoxyphenyl)-trimethoxy-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butoxyphenyl)-trimethoxy-silane is an organosilicon compound with the molecular formula C13H22O4Si It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a trimethoxy-silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butoxyphenyl)-trimethoxy-silane typically involves the reaction of 4-tert-butoxyphenol with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-tert-butoxyphenol+trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Tert-butoxyphenyl)-trimethoxy-silane can undergo various chemical reactions, including:
Hydrolysis: The trimethoxy-silane group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The tert-butoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst like a metal oxide.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Silanols
Condensation: Siloxanes
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
(4-Tert-butoxyphenyl)-trimethoxy-silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a reagent for introducing tert-butoxy and trimethoxy-silane groups into organic molecules.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mécanisme D'action
The mechanism of action of (4-Tert-butoxyphenyl)-trimethoxy-silane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxy-silane group forms silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in materials science and organic synthesis. The tert-butoxy group provides steric hindrance, which can influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-tert-Butoxyphenyl)methanamine
- (2-tert-Butoxyphenyl)methanamine
- 1-(4-tert-Butylphenyl)ethanamine
- 2-(2-tert-Butylphenoxy)ethanamine
Uniqueness
(4-Tert-butoxyphenyl)-trimethoxy-silane is unique due to the presence of both tert-butoxy and trimethoxy-silane groups. This combination imparts distinct chemical properties, such as enhanced reactivity towards hydrolysis and condensation reactions, making it valuable in the synthesis of advanced materials and functionalized silanes .
Propriétés
Formule moléculaire |
C13H22O4Si |
|---|---|
Poids moléculaire |
270.40 g/mol |
Nom IUPAC |
trimethoxy-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane |
InChI |
InChI=1S/C13H22O4Si/c1-13(2,3)17-11-7-9-12(10-8-11)18(14-4,15-5)16-6/h7-10H,1-6H3 |
Clé InChI |
TYFCBCGVPFSASH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


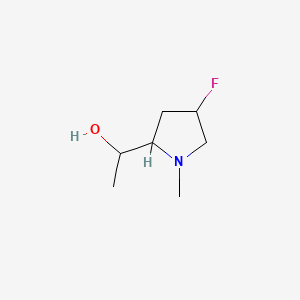
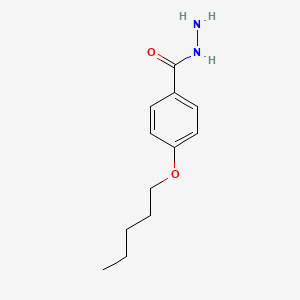
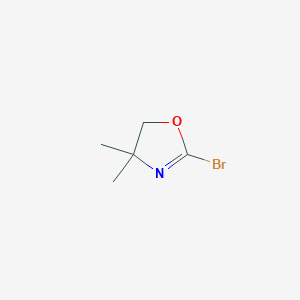
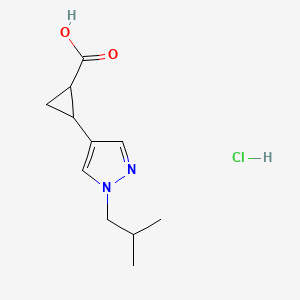
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
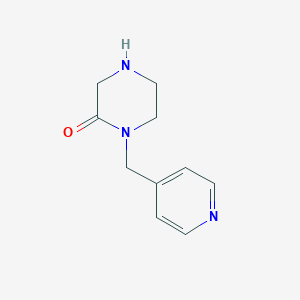
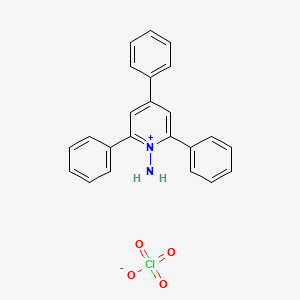
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
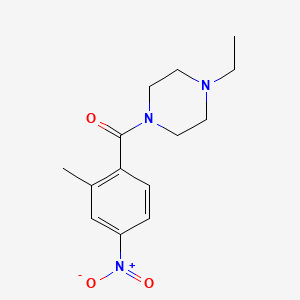
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
